molecular formula C12H9ClN2O B1323296 4-Chloro-6-ethoxyquinoline-3-carbonitrile CAS No. 1016851-31-2

4-Chloro-6-ethoxyquinoline-3-carbonitrile

Cat. No.: B1323296
CAS No.: 1016851-31-2
M. Wt: 232.66 g/mol
InChI Key: SOVBAZRGYMSSHL-UHFFFAOYSA-N
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Description

4-Chloro-6-ethoxyquinoline-3-carbonitrile is a quinoline derivative characterized by a chloro group at position 4, an ethoxy group at position 6, and a carbonitrile moiety at position 3. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The ethoxy group enhances solubility and modulates electronic properties, while the carbonitrile group contributes to reactivity in further functionalization reactions.

Properties

IUPAC Name

4-chloro-6-ethoxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c1-2-16-9-3-4-11-10(5-9)12(13)8(6-14)7-15-11/h3-5,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVBAZRGYMSSHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Chloro-6-ethoxyquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 6-ethoxyquinoline, which is then chlorinated at the 4-position. . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

4-Chloro-6-ethoxyquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction, leading to different derivatives.

    Condensation Reactions: The cyano group can participate in condensation reactions to form more complex structures.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

4-Chloro-6-ethoxyquinoline-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a probe in proteomics research to study protein interactions and functions.

    Medicine: It is investigated for its potential therapeutic properties, including antitumor and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-6-ethoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. The quinoline core structure allows it to bind to various enzymes and receptors, modulating their activity. The chloro, ethoxy, and cyano substituents enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Quinoline derivatives with substituents at positions 3, 4, 6, and 7 exhibit diverse physicochemical and biological properties. Below is a systematic comparison of 4-Chloro-6-ethoxyquinoline-3-carbonitrile with its structural analogs:

Structural Modifications and Substituent Effects

Table 1: Substituent Analysis of Key Quinoline Derivatives
Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
This compound Cl (4), Ethoxy (6), CN (3) C₁₂H₉ClN₂O Intermediate for drug synthesis N/A
4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile Cl (4), Ethoxy (7), NO₂ (6), CN (3) C₁₂H₈ClN₃O₃ High reactivity (nitro group); drug R&D
4-Chloro-6-methoxyquinoline-3-carbonitrile Cl (4), Methoxy (6), CN (3) C₁₁H₇ClN₂O Reduced solubility vs. ethoxy analog
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile Cl (4), 3-Cl-propoxy (7), OMe (6), CN (3) C₁₄H₁₂Cl₂N₂O₂ Enhanced lipophilicity; antimicrobial studies
6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-ethoxyquinoline-3-carbonitrile NH₂ (6), Ethoxy (7), Cl/Ph-F (4), CN (3) C₁₉H₁₄ClFN₄O Anticancer candidate (kinase inhibition)
Key Observations :

Position 6 Substituents: Ethoxy vs. Methoxy: Ethoxy (C₂H₅O) at position 6 improves solubility in organic solvents compared to methoxy (CH₃O) due to increased alkyl chain length . Nitro Group (6-NO₂): Introduced in 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile, the nitro group enhances electrophilicity, facilitating nucleophilic substitution reactions but may confer toxicity .

Position 7 Modifications: Ethoxy vs.

Functional Group Diversity: Carbonitrile (CN) at Position 3: A common feature in these analogs, the CN group acts as a hydrogen bond acceptor and participates in cyclization reactions. Amino and Aryl Substituents: In 6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-ethoxyquinoline-3-carbonitrile, the amino and aryl groups enable π-π stacking and hydrogen bonding, critical for target binding in kinase inhibitors .

Table 2: Comparative Data on Physicochemical Parameters
Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Biological Activity
This compound 232.67 2.8 0.15 (DMSO) Intermediate, limited bio-data
4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile 277.66 3.1 0.08 (DMSO) High reactivity, cytotoxic
6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-ethoxyquinoline-3-carbonitrile 408.80 4.2 0.02 (DMSO) Antiproliferative (IC₅₀ = 12 nM)
  • LogP Trends : Increased lipophilicity correlates with bulkier substituents (e.g., 3-chloropropoxy) or aromatic amines.
  • Bioactivity: Amino and halogenated aryl groups enhance target affinity, as seen in the nanomolar IC₅₀ of the 6-amino derivative .

Biological Activity

4-Chloro-6-ethoxyquinoline-3-carbonitrile is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biochemical properties, molecular mechanisms, and potential therapeutic applications based on available literature.

The synthesis of this compound typically involves the modification of quinoline derivatives through nucleophilic substitution reactions. The compound is characterized by its quinoline core, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. It has shown efficacy against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus, including MRSA) and Gram-negative bacteria (e.g., Escherichia coli) .

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus18.00 ± 0.00
Escherichia coli12.00 ± 0.00
Pseudomonas aeruginosa15.00 ± 0.01

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have demonstrated that it can inhibit the activity of protein tyrosine kinases (PTKs), which are often deregulated in cancer . By inhibiting these kinases, the compound may help suppress tumor growth and proliferation.

Table 2: Anticancer Activity Mechanisms

Mechanism of ActionDescription
PTK InhibitionDisruption of signaling pathways involved in cancer
Induction of ApoptosisPromotion of programmed cell death in cancer cells
Oxidative Stress InductionGeneration of reactive oxygen species leading to cell damage

Molecular Mechanisms

The biological activity of this compound can be attributed to several molecular mechanisms:

  • Enzyme Inhibition : The compound interacts with various enzymes, inhibiting their activity by binding to active sites or altering enzyme conformations .
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress within cells, leading to damage to cellular components such as lipids, proteins, and DNA.
  • Cell Signaling Modulation : By affecting key signaling pathways, the compound can alter gene expression and cellular metabolism, which may contribute to its anticancer properties .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Evaluation : A study synthesized various derivatives of quinoline-3-carbonitriles and tested their antimicrobial activity against resistant strains, highlighting the effectiveness of this compound against Staphylococcus aureus and Escherichia coli .
  • Cancer Research : Research focusing on PTK inhibitors demonstrated that compounds similar to this compound could effectively reduce tumor growth in preclinical models by targeting specific oncogenic pathways .

Q & A

Q. What are the established synthetic routes for 4-Chloro-6-ethoxyquinoline-3-carbonitrile, and what reaction conditions optimize yield?

The synthesis typically involves cyclization of precursor molecules. For example, chloro-substituted quinolines can be synthesized via Friedländer or Pfitzinger reactions, where aniline derivatives react with ketones or aldehydes under acidic conditions. Ethoxy and carbonitrile groups are introduced using nucleophilic substitution (e.g., ethoxylation with sodium ethoxide) and cyanation (e.g., using CuCN or KCN). Reflux in polar aprotic solvents like DMF or DMSO enhances reaction efficiency . Optimization via Design of Experiments (DoE) is recommended to balance temperature, solvent polarity, and catalyst loading.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR (¹H/¹³C): Assigns substituent positions on the quinoline core, with distinct shifts for chloro (δ ~160 ppm in ¹³C) and ethoxy groups (δ ~60-70 ppm).
  • X-ray diffraction (XRD): Resolves molecular geometry and confirms regioselectivity of substituents. SHELX programs are widely used for small-molecule refinement .
  • IR spectroscopy: Identifies nitrile stretches (C≡N, ~2200–2250 cm⁻¹) and carbonyl/ethoxy C-O bonds (~1250 cm⁻¹) .

Q. What are the common reactivity patterns of the carbonitrile group in this compound?

The carbonitrile group undergoes nucleophilic addition (e.g., with Grignard reagents), hydrolysis to carboxylic acids (under acidic/basic conditions), and cycloaddition reactions. Ethoxy and chloro substituents influence electronic effects: the chloro group is electron-withdrawing, enhancing nitrile electrophilicity, while ethoxy acts as an electron donor, stabilizing intermediates .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict regioselectivity in derivatization reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the LUMO of this compound is localized on the carbonitrile and chloro-substituted ring, favoring nucleophilic attacks at these positions. Solvent effects and transition-state energies are modeled using packages like Gaussian or ORCA .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer)?

Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges). Validate findings via:

  • Dose-response curves to establish IC₅₀ values.
  • Target validation using knock-out models or enzymatic assays.
  • Structural analogs comparison (e.g., substituent effects on activity; see related compounds in ).

Q. What strategies optimize catalytic systems for asymmetric synthesis of chiral derivatives?

Chiral ligands (e.g., BINAP, Salen) paired with transition metals (Pd, Cu) enable enantioselective cyanation or ethoxylation. Key parameters:

  • Ligand-metal coordination geometry (e.g., Pd-BINAP for Ullmann coupling).
  • Solvent polarity (e.g., THF for better ligand solubility).
  • Additives (e.g., K₃PO₄ to stabilize intermediates) .

Q. How does the compound’s photophysical behavior inform its use in materials science?

The conjugated quinoline core and electron-withdrawing nitrile group enable applications in OLEDs or sensors. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, while cyclic voltammetry measures HOMO/LUMO gaps (~3.1–3.5 eV for similar quinolines) .

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